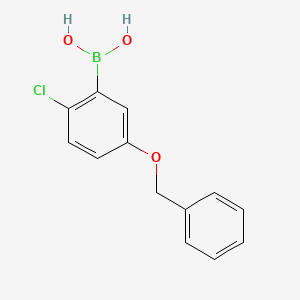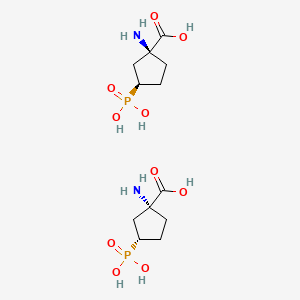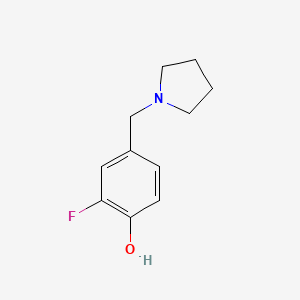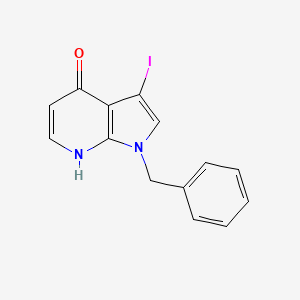![molecular formula C11H20N2O2 B597607 Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1211586-09-2](/img/structure/B597607.png)
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
概要
説明
Tert-butyl 6-amino-2-azaspiro[33]heptane-2-carboxylate is a chemical compound with the molecular formula C11H20N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-methylfluorobenzene with 4-amino-1,5-dihydroxypentane in the presence of thionyl chloride. The resulting product is then reacted with formic acid and diethyl carbonate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar multi-step processes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
科学的研究の応用
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects .
類似化合物との比較
Similar Compounds
- Tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
- 6-Fluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
- Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the development of new pharmaceuticals and materials .
特性
IUPAC Name |
tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDUCDSPGKNBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677370 | |
| Record name | tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211586-09-2 | |
| Record name | tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)










![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)

![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)
